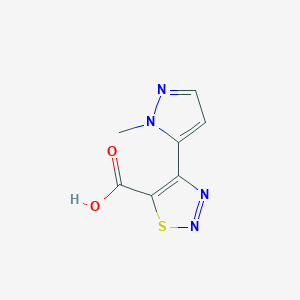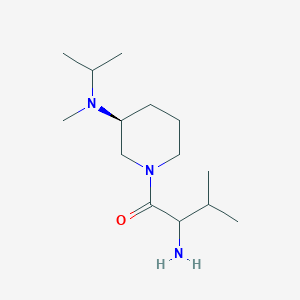
N-Acetyl-2,3-difluoro-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-2,3-difluoro-L-tyrosine is a synthetic derivative of the amino acid L-tyrosine It is characterized by the presence of acetyl and difluoro groups attached to the tyrosine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-2,3-difluoro-L-tyrosine typically involves the acetylation of 2,3-difluoro-L-tyrosineThe final step involves the acetylation of the amino group to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-2,3-difluoro-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the tyrosine moiety can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of functionalized derivatives .
Applications De Recherche Scientifique
N-Acetyl-2,3-difluoro-L-tyrosine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of N-Acetyl-2,3-difluoro-L-tyrosine involves its interaction with specific molecular targets. The acetyl and difluoro groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The compound can inhibit or activate various biochemical pathways, depending on the context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-tyrosine: Similar in structure but lacks the difluoro groups.
N-Acetyl-L-cysteine: Another acetylated amino acid with different functional properties.
N-Acetyl-L-tryptophan: An acetylated derivative of tryptophan with distinct biochemical roles.
Uniqueness
N-Acetyl-2,3-difluoro-L-tyrosine is unique due to the presence of both acetyl and difluoro groups, which confer distinct chemical and biological properties. These modifications enhance its stability, solubility, and binding affinity, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H11F2NO4 |
|---|---|
Poids moléculaire |
259.21 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-(2,3-difluoro-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H11F2NO4/c1-5(15)14-7(11(17)18)4-6-2-3-8(16)10(13)9(6)12/h2-3,7,16H,4H2,1H3,(H,14,15)(H,17,18)/t7-/m0/s1 |
Clé InChI |
JVCDKOKEKFDEDU-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=C(C(=C(C=C1)O)F)F)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=C(C(=C(C=C1)O)F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6,7,8,9-tetrahydro-5H-imidazo[1,2-d][1,4]diazepine-3-carboxylate](/img/structure/B13087014.png)





amine](/img/structure/B13087042.png)





